molecular formula C6H5BrClNO B8011923 5-Bromo-3-chloro-1-methylpyridin-2(1H)-one

5-Bromo-3-chloro-1-methylpyridin-2(1H)-one

Cat. No.: B8011923
M. Wt: 222.47 g/mol
InChI Key: XCJDYPABZAVZQC-UHFFFAOYSA-N
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Description

5-Bromo-3-chloro-1-methylpyridin-2(1H)-one is a heterocyclic organic compound that belongs to the pyridine family This compound is characterized by the presence of bromine, chlorine, and a methyl group attached to a pyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-chloro-1-methylpyridin-2(1H)-one typically involves halogenation reactions. One common method is the bromination and chlorination of 1-methylpyridin-2(1H)-one. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a catalyst or under specific temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors. The process would be optimized for yield and purity, ensuring that the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-chloro-1-methylpyridin-2(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the halogens.

Scientific Research Applications

Chemistry

In chemistry, 5-Bromo-3-chloro-1-methylpyridin-2(1H)-one is used as an intermediate in the synthesis of more complex organic molecules

Biology and Medicine

The compound may have potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceuticals. Its unique structure could be exploited to develop drugs with specific biological activities.

Industry

In the industrial sector, this compound could be used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and functional groups make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of 5-Bromo-3-chloro-1-methylpyridin-2(1H)-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-3-chloro-1-phenylpyridin-2(1H)-one
  • 5-Bromo-3-chloro-1-ethylpyridin-2(1H)-one
  • 5-Bromo-3-chloro-1-propylpyridin-2(1H)-one

Uniqueness

5-Bromo-3-chloro-1-methylpyridin-2(1H)-one is unique due to its specific combination of bromine, chlorine, and a methyl group on the pyridinone ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not fulfill.

Properties

IUPAC Name

5-bromo-3-chloro-1-methylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClNO/c1-9-3-4(7)2-5(8)6(9)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCJDYPABZAVZQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C(C1=O)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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